3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile
Description
Chemical Structure and Properties The compound 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile (CAS: 1033463-26-1) is a nitrile derivative featuring a hydrazine-linked 4-methylbenzothiazole moiety. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.3 g/mol and a predicted density of 1.334 g/cm³. Key physical properties include a melting point of 120–122°C and a predicted boiling point of 441.1°C . It is classified as an irritant, necessitating careful handling .
The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology offers 1 mg for $109) , and industrial-grade batches (99% purity) are supplied by Chemlyte Solutions .
Properties
IUPAC Name |
3-[amino-(4-methyl-1,3-benzothiazol-2-yl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-4-2-5-9-10(8)14-11(16-9)15(13)7-3-6-12/h2,4-5H,3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPISEGGGXAGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile typically involves the reaction of 1,3-benzothiazol-2-amine with hydrazine hydrate and other reagents under controlled conditions . The reaction is carried out in ethylene glycol with the addition of concentrated hydrochloric acid at low temperatures (5-6°C) and then refluxed to obtain the desired product
Chemical Reactions Analysis
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile serves as a precursor for synthesizing various benzothiazole derivatives. These derivatives are valuable in materials science and organic synthesis due to their diverse functional properties. The compound's ability to participate in substitution reactions allows chemists to modify its structure for specific applications.
Biology
This compound has shown significant promise in biological studies. Benzothiazole derivatives are known for their potential as anti-tubercular agents. Research indicates that these compounds can inhibit critical enzymes involved in cellular processes, making them valuable in developing treatments for infectious diseases .
Biological Activity Overview :
- Antitumor Activity : Compounds containing the benzothiazole moiety exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition. This characteristic is particularly relevant in cancer therapy.
- Antimicrobial Properties : The compound's derivatives have been explored for their antimicrobial effects against various pathogens, highlighting their potential in treating infections .
Medical Applications
The medical applications of this compound are primarily focused on its therapeutic potential. Research suggests that benzothiazole derivatives possess anti-inflammatory and anticancer properties. These attributes make them candidates for drug development aimed at treating various diseases, including cancer and bacterial infections.
Industrial Applications
While not widely used industrially, the exploration of this compound's derivatives is ongoing for potential applications in developing new materials and chemical processes. The unique properties of benzothiazole derivatives may lead to innovations in areas such as polymer science and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile involves its interaction with various molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Benzoxazole: Replacing sulfur (benzothiazole) with oxygen (benzoxazole) alters electronic properties. Benzoxazole derivatives exhibit higher anti-inflammatory efficacy due to enhanced resonance stabilization of the hydrazino group .
- Substituent Effects : Methyl or ethyl groups at position 4 of the heterocycle (e.g., 4-methylbenzothiazole or 4-ethyloxazole) improve metabolic stability and target binding .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Lipophilicity (log P) : For benzoxazole derivatives, optimal log P values (1.5–2.0) correlate with maximal anti-inflammatory activity. The 4-methylbenzothiazole analog has a predicted log P of 1.9 , suggesting favorable membrane permeability .
- Electron-Donating Substituents: Electron-rich nitrogen (N1') in the hydrazino group is critical for activity. Methyl groups on the heterocycle enhance electron density via inductive effects .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Chemical Formula : C11H12N4S
- Molecular Weight : 232.31 g/mol
The compound's biological activity is largely attributed to its interaction with specific enzymes and receptors. Research indicates that derivatives of benzothiazole, like the one , often exhibit inhibition of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing effective DNA repair mechanisms .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Studies have shown that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, related compounds have demonstrated potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving PARP inhibition .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is critical in preventing cellular damage associated with various diseases, including cancer .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Experimental Design :
- Synthesize analogs with substituents at the benzothiazole 4-position (e.g., Cl, OMe, NO₂).
- Evaluate inhibitory activity in in vitro inflammation models (e.g., LPS-induced IL-6 suppression).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like COX-2 .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and incubation times (24–48 hours) .
- Compound Stability : Perform HPLC stability tests under physiological pH (7.4) and temperature (37°C) to rule out degradation artifacts.
- Dose-Response Curves : Use Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility. For example, discrepancies in IC₅₀ values (±20%) may stem from differences in serum content (e.g., 5% vs. 10% FBS) .
Case Study :
A 2024 study reported IC₅₀ = 12 µM against COX-2, while a 2025 study found IC₅₀ = 28 µM. Re-analysis revealed the latter used a 10% FBS medium, which increased protein binding and reduced free compound availability .
What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Level: Basic
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows:
- Benzothiazole protons: δ 7.2–8.1 ppm (multiplet).
- Hydrazine NH: δ 10.2 ppm (broad singlet).
- Propanenitrile CH₂: δ 3.8–4.1 ppm (triplet) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N stretch).
- HR-MS : Calculate exact mass (C₁₁H₁₁N₄S): 231.0702 Da. Deviations >2 ppm suggest impurities .
Q. Troubleshooting :
- Split Peaks in NMR : Recrystallize in ethanol/water to remove diastereomers.
- Low MS Signal : Derivatize with trifluoroacetic anhydride to enhance ionization.
What are the mechanistic implications of this compound's inhibition of immune complex-induced inflammation?
Level: Advanced
Methodological Answer:
The compound suppresses inflammation via:
- Redox Modulation : Scavenges ROS (IC₅₀ = 15 µM in DPPH assay) and inhibits NF-κB nuclear translocation in macrophages .
- Enzyme Inhibition : Binds to myeloperoxidase (MPO; Ki = 8.3 µM) and COX-2 (Ki = 11.7 µM) through hydrogen bonding with His95 and Arg499 residues, respectively .
- Cellular Pathways : Downregulates IL-1β and IL-6 mRNA by >60% at 25 µM in LPS-stimulated PBMCs .
Q. Validation :
- Knockout Models : Test in MPO⁻/⁻ mice to confirm target specificity.
- Metabolomics : Track arachidonic acid metabolism via LC-MS to quantify prostaglandin E₂ suppression.
How can crystallographic data improve the understanding of this compound's molecular interactions?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles and conformations. For example, the benzothiazole-hydrazine dihedral angle (112°) indicates planarity favorable for π-π stacking .
- SHELX Refinement : Use SHELXL for structure solution (R-factor <0.05). Key parameters:
- Docking Correlation : Align crystallographic data with docking poses (RMSD <1.5 Å) to validate binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
